Structural Differentiation from 1,4-Diaryl-1,4-dihydrochromeno[4,3-c]pyrazole Antitumor Leads
The target compound is a 2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide, contrasting with the 1,4-diaryl-1,4-dihydrochromeno[4,3-c]pyrazole scaffold reported for antitumor activity. The most potent reported analog, 1,4-bis(4-chlorophenyl)-1,4-dihydrochromeno[4,3-c]pyrazole, demonstrated an IC50 of 25.31 μg/mL against MCF-7 cells . The target compound replaces the 1,4-diaryl substitution with a 3-carboxamide bearing a thiophen-2-ylmethyl group. Quantitative biological data for the target compound is not publicly available. This evidence is a class-level structural comparison highlighting an underexplored chemical space.
| Evidence Dimension | Scaffold substitution pattern and in vitro antitumor potency |
|---|---|
| Target Compound Data | N-(thiophen-2-ylmethyl)-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide; No published IC50 data available |
| Comparator Or Baseline | 1,4-bis(4-chlorophenyl)-1,4-dihydrochromeno[4,3-c]pyrazole: IC50 = 25.31 μg/mL (MCF-7) and 13.86 μg/mL (HL-60) |
| Quantified Difference | Cannot be calculated; the target compound represents a fundamentally different regioisomeric series (3-carboxamide vs. 1,4-diaryl). |
| Conditions | In vitro cytotoxicity assay against MCF-7 (breast cancer) and HL-60 (leukemia) cell lines (comparator data only). |
Why This Matters
This difference defines a distinct SAR vector; procurement prioritization should be based on the need to explore 3-carboxamide-substituted chromeno[4,3-c]pyrazoles, a series for which biological data is sparse.
